molecular formula C8H9N3 B2963254 4-(Dimethylamino)-2-pyridinecarbonitrile CAS No. 896139-35-8

4-(Dimethylamino)-2-pyridinecarbonitrile

Cat. No.: B2963254
CAS No.: 896139-35-8
M. Wt: 147.181
InChI Key: OMCWCBBAKMLCIV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .


Synthesis Analysis

4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)pyridine has been studied using inelastic neutron scattering combined with periodic DFT calculations .


Chemical Reactions Analysis

4-(Dimethylamino)pyridine has been found to have an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine .


Physical and Chemical Properties Analysis

4-Dimethylaminopyridine (DMAP) is a white solid with a chemical formula of (CH3)2NC5H4N. It has a molar mass of 122.17 g/mol, a melting point of 110 to 113 °C, and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Surface Plasmon Resonance Spectroscopy

4-(Dimethylamino)pyridine is utilized to create an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces, as studied in surface plasmon resonance spectroscopy. This compound acts as an effective adhesion layer, remaining intact even when weak (poly(acrylate)) and strong (poly(styrenesulfonate)) polyelectrolytes are studied (Gandubert & Lennox, 2006).

Catalysis in Organic Reactions

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is then attacked by a nucleophilic substrate (Liu et al., 2014).

Iodolactonisation Reactions

4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This compound enables the formation of γ-lactones and δ-lactones under neutral conditions at room temperature (Meng et al., 2015).

Fluorescence Studies in Coordination Complexes

The interactions of 4(dimethylamino)pyridine (DMAP) with gold(I) precursors lead to complexes displaying fluorescence in various solvents. This phenomenon is attributed to the Twisted Intramolecular Charge Transfer (TICT) emission of DMAP, which is altered upon coordination to Au(I) organometallic fragments (López‐de‐Luzuriaga et al., 2015).

Analytical Chemistry: Determination of Hydroxy Compounds

4-Dimethylaminopyridine is an effective catalyst for analytical acylations by acetic anhydride, significantly enhancing the titrimetric determination of hydroxy groups (Connors & Albert, 1973).

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

4-(Dimethylamino)pyridine is considered hazardous. It is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and causes damage to organs (Nervous system). It is also toxic to aquatic life with long-lasting effects .

Future Directions

The structure and dynamics of crystalline 4-(dimethylamino)pyridine are being assessed through inelastic neutron scattering combined with periodic DFT calculations. The excellent agreement between experimental and calculated spectra is the basis for a reliable assignment of INS bands .

Properties

IUPAC Name

4-(dimethylamino)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-3-4-10-7(5-8)6-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWCBBAKMLCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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